3-bromo-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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Overview
Description
3-bromo-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with 2-chlorobenzoic acid under acidic conditions.
Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Thiocarbamoylation: The final step involves the reaction of the brominated benzamide with thiocarbamoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The thiocarbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Corresponding amine and carboxylic acid.
Scientific Research Applications
3-bromo-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and benzamide moieties can interact with the active sites of enzymes, potentially inhibiting their activity. The thiocarbamoyl group may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
- 3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
- 3-bromo-N-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
Uniqueness
3-bromo-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the benzoxazole moiety, can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-13-5-3-4-12(10-13)19(27)26-21(29)24-14-8-9-18-17(11-14)25-20(28-18)15-6-1-2-7-16(15)23/h1-11H,(H2,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIISHHUXHQIQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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